
2-(2-Methylphenyl)butane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)butane-2-peroxol typically involves the reaction of 2-methylphenylbutane with hydrogen peroxide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are often ketones or carboxylic acids.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the substituent introduced, such as halogenated compounds.
Scientific Research Applications
2-(2-Methylphenyl)butane-2-peroxol has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers from monomers.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)butane-2-peroxol involves the generation of free radicals. The peroxide bond (ROOR’) can homolytically cleave to form two free radicals, which can then initiate various chemical reactions. These free radicals can interact with molecular targets, such as unsaturated bonds in monomers, to initiate polymerization. In biological systems, the free radicals can interact with cellular components, leading to oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl ethyl ketone peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
2-(2-Methylphenyl)butane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its methylphenyl group provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Properties
CAS No. |
113588-16-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-hydroperoxybutan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-11(3,13-12)10-8-6-5-7-9(10)2/h5-8,12H,4H2,1-3H3 |
InChI Key |
LXPURERFSRACHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)
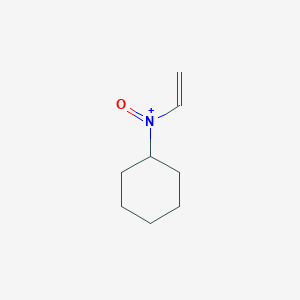
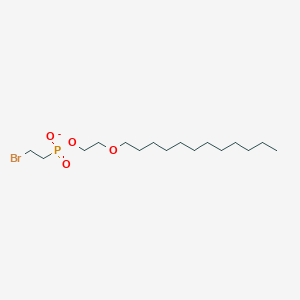
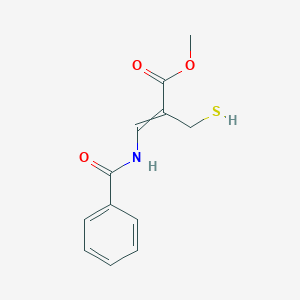
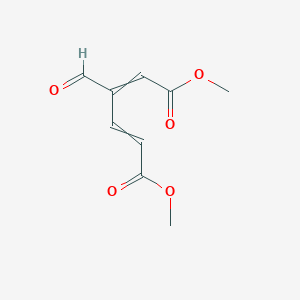
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
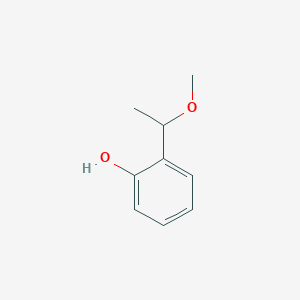
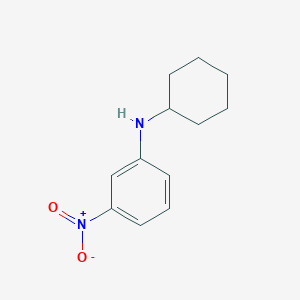
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
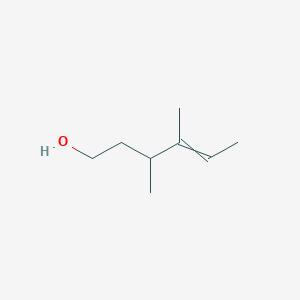
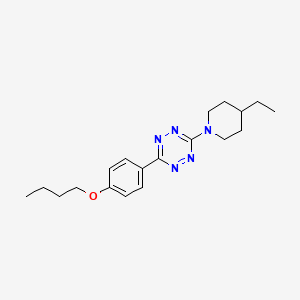
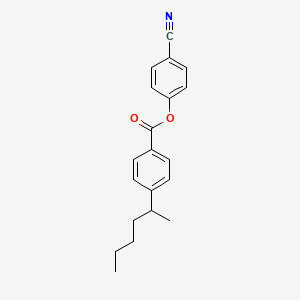
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
